

Application Notes and Protocols for Preclinical Studies of Rivipansel

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Compound of Interest

Compound Name: Rivipansel

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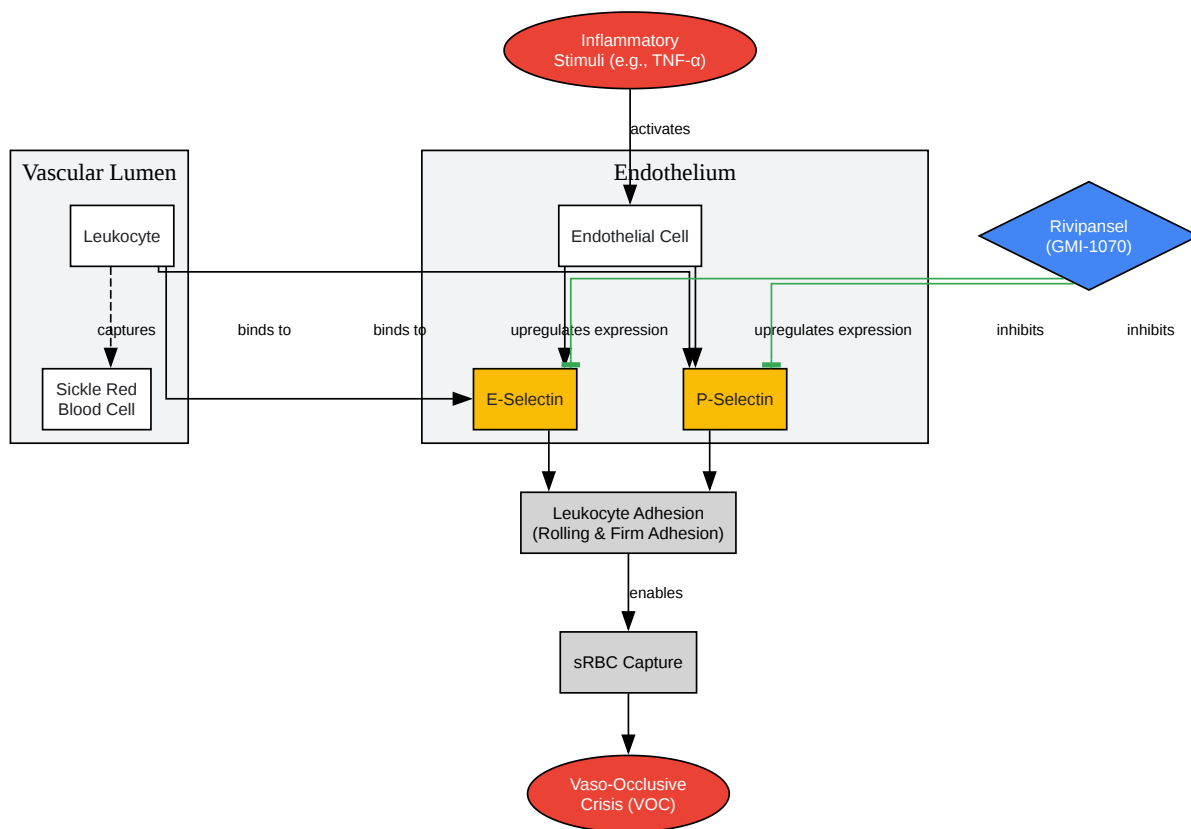
Introduction

Rivipansel (formerly known as GMI-1070) is a glycomimetic, pan-selectin antagonist that has been investigated for its therapeutic potential in sickle cell disease (SCD). By inhibiting the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), **rivipansel** aims to reduce the cell-cell interactions that contribute to vaso-occlusive crises (VOC), a hallmark of SCD.[1][2][3] These application notes provide a detailed overview of the dosages and protocols used in key preclinical animal studies to evaluate the efficacy of **rivipansel**.

Mechanism of Action

Rivipansel functions by blocking the binding of leukocytes and other cells to the vascular endothelium, a process mediated by selectins.[3] In the context of sickle cell disease, inflammation leads to the upregulation of selectins on the endothelial surface. This, in turn, promotes the adhesion of leukocytes, which can then capture sickle red blood cells, leading to the formation of microvascular occlusions, restricted blood flow, and intense pain characteristic of a VOC.[1] **Rivipansel**, with its predominant activity against E-selectin, interferes with this adhesive cascade, thereby restoring microcirculatory blood flow.

Signaling Pathway of Vaso-Occlusion and Rivipansel Intervention



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Caption: Signaling pathway of vaso-occlusion in sickle cell disease and the inhibitory action of rivipansel.

Preclinical Animal Dosage Summary

The following table summarizes the key dosage information from a pivotal preclinical study using a murine model of sickle cell disease.

| Parameter | Details | Reference |
|-------------------------|--|-----------|
| Drug | Rivipansel (GMI-1070) | |
| Animal Model | Humanized Sickle Cell Disease (SCD) Mice (Berkeley strain) | |
| Dosage | 20 mg/kg per administration | |
| Route of Administration | Intravenous (via intracarotid artery catheter) | |
| Formulation | Dissolved in Phosphate Buffered Saline (PBS), pH 7.4 | |
| Dosing Regimen | Two doses administered during the experiment | |

Experimental Protocols

Murine Model of Vaso-Occlusive Crisis

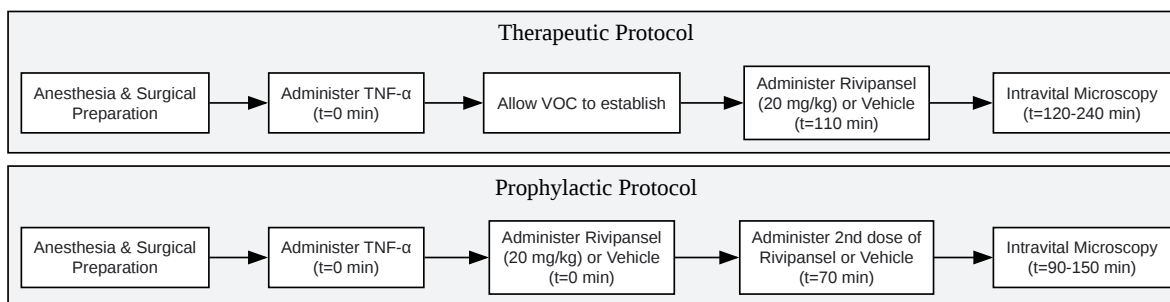
A well-established mouse model of SCD is utilized to investigate the effects of **rivipansel** on vaso-occlusion. This typically involves the induction of an inflammatory response to trigger the sickle cell crisis.

Materials:

- Humanized SCD mice
- Tumor Necrosis Factor- α (TNF- α)
- **Rivipansel** (GMI-1070) solution (20 mg/kg in PBS)
- Phosphate Buffered Saline (PBS) as a vehicle control
- Anesthetic agents
- Surgical equipment for cannulation

- Intravital microscopy setup

Experimental Workflow Diagram:



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Caption: Experimental workflows for prophylactic and therapeutic administration of **rivipansel** in a mouse model of SCD.

Prophylactic Treatment Protocol:

- Anesthetize the SCD mouse and perform surgical preparation, including the cannulation of the right carotid artery for drug administration.
- Administer TNF-α intraperitoneally at time 0 to induce an inflammatory response.
- Immediately following the TNF-α injection, administer a 20 mg/kg dose of **rivipansel** or vehicle control (PBS) via the intracarotid artery catheter.
- To ensure sustained drug activity, administer a second 20 mg/kg dose of **rivipansel** or vehicle at 70 minutes post-TNF-α injection.
- From 90 to 150 minutes, observe and record the microvasculature (e.g., in the cremaster muscle) using intravital microscopy to assess leukocyte rolling, adhesion, and blood flow.

Therapeutic Treatment Protocol:

- Anesthetize and surgically prepare the SCD mouse as described in the prophylactic protocol.
- Administer TNF- α at time 0 to initiate the vaso-occlusive process.
- Allow the vaso-occlusive crisis to establish for 110 minutes.
- At 110 minutes post-TNF- α , administer a single 20 mg/kg dose of **rivipansel** or vehicle control.
- From 120 to 240 minutes, perform intravital microscopy to evaluate the reversal of vaso-occlusion and improvement in blood flow.

Key Outcomes and Endpoints in Preclinical Studies

The efficacy of **rivipansel** in these preclinical models is typically assessed by quantifying various parameters, including:

- Leukocyte Rolling Velocity: An increase in rolling velocity indicates reduced adhesion to the endothelium.
- Leukocyte Adhesion: A reduction in the number of adherent leukocytes per unit area of the vessel wall.
- Microvascular Blood Flow: Measured by red blood cell velocity, with an increase indicating improved perfusion.
- Survival: In severe models of VOC, survival rates are a critical endpoint.

Conclusion

Preclinical studies in a humanized mouse model of sickle cell disease have demonstrated the potential of **rivipansel** to mitigate vaso-occlusion at a dosage of 20 mg/kg. The detailed protocols provided herein serve as a guide for researchers designing and conducting similar in vivo evaluations of selectin antagonists. These foundational studies have been instrumental in advancing the clinical development of **rivipansel** for the treatment of vaso-occlusive crises in patients with sickle cell disease.

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